Product packaging for Methionine Sulfoxide(Cat. No.:CAS No. 3226-65-1)

Methionine Sulfoxide

Cat. No.: B555272
CAS No.: 3226-65-1
M. Wt: 165.21 g/mol
InChI Key: QEFRNWWLZKMPFJ-YGVKFDHGSA-N
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Description

Significance of Methionine Oxidation as a Post-Translational Modification

Methionine is particularly susceptible to oxidation by various reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals, due to the presence of a sulfur atom in its side chain. nih.govportlandpress.com This oxidation can occur through both non-enzymatic and enzymatic pathways. Non-enzymatic oxidation by ROS results in a mixture of two diastereomers: methionine-S-sulfoxide (Met-S-SO) and methionine-R-sulfoxide (Met-R-SO). molbiolcell.orgwikipedia.org

Enzymatic oxidation, on the other hand, can be stereospecific. For instance, the monooxygenase Mical has been shown to specifically oxidize a methionine residue in actin to the R-form of methionine sulfoxide (B87167). nih.govwiley.com This transformation from the nonpolar methionine to the polar methionine sulfoxide can dramatically alter a protein's local conformation, hydrophobicity, and ultimately its function. nih.gov While in many cases this leads to a loss of protein function, in others it can activate or modulate protein activity. molbiolcell.orgpnas.orgfrontiersin.org

Overview of the L-Methionine Sulfoxide Redox Cycle

The biological impact of methionine oxidation is largely defined by its reversibility, which is managed by the L-methionine sulfoxide redox cycle. This cycle involves the reduction of L-methionine sulfoxide back to methionine, a reaction catalyzed by a family of enzymes known as this compound reductases (Msrs). nih.govwiley.com

The Msr system is remarkably stereospecific. Methionine-S-sulfoxide reductase A (MsrA) specifically reduces the S-epimer of this compound, while methionine-R-sulfoxide reductase B (MsrB) is specific for the R-epimer. molbiolcell.orgnih.gov The catalytic mechanism of these enzymes typically involves a cysteine residue in the active site that attacks the sulfur atom of the sulfoxide, forming a sulfenic acid intermediate and releasing methionine. portlandpress.comnih.govmdpi.com This intermediate is then resolved through the formation of an intramolecular disulfide bond with another cysteine residue, which is subsequently reduced by the thioredoxin (Trx) system, thus regenerating the active enzyme. mdpi.comnih.gov

Interestingly, research has shown that MsrA can also function as a stereospecific methionine oxidase, producing S-methionine sulfoxide. pnas.org This dual function suggests that a single enzyme can mediate both the forward and reverse reactions of this post-translational modification, a feature seen in other regulatory systems. pnas.org

Biological Context of Reversible Methionine Oxidation

The reversible oxidation of methionine serves two primary roles in biological systems: as a regulatory switch for protein function and as a sacrificial antioxidant to protect cells from oxidative damage.

As a regulatory mechanism, the cyclic oxidation and reduction of specific methionine residues can modulate protein activity in a manner analogous to phosphorylation. nih.gov This has been observed in several proteins where function is altered by methionine oxidation and restored by Msr-catalyzed reduction. portlandpress.com

Research Findings on L-Methionine Sulfoxide

Detailed research has elucidated the specific roles of L-methionine sulfoxide in various proteins and cellular pathways. The following tables summarize key findings in this area.

Table 1: Examples of Proteins Regulated by Reversible Methionine Oxidation

ProteinFunctionEffect of Methionine OxidationRestoring EnzymeReference(s)
Calmodulin Calcium-binding messenger proteinImpaired ability to activate target enzymesMsrA portlandpress.com
Actin Cytoskeletal proteinPromotes filament disassemblyMsrB1 nih.govwiley.com
Shaker K+ Channel Voltage-gated potassium channelAltered channel inactivationMsrA portlandpress.comnih.gov
HypT Transcription factorActivation of transcriptional activityMsrA/B nih.gov
α-1-Proteinase Inhibitor Serine protease inhibitorInactivation of inhibitory activityMsrA portlandpress.com

Table 2: Characteristics of the this compound Reductase System

EnzymeSpecificityCellular LocationCatalytic Mechanism HighlightsReference(s)
MsrA Methionine-S-sulfoxide (Met-S-SO)Cytosol, Nucleus, MitochondriaCatalytic cysteine forms a sulfenic acid intermediate; recycled by the thioredoxin system. Can also act as a stereospecific oxidase. molbiolcell.orgpnas.orgnih.govnih.gov
MsrB Methionine-R-sulfoxide (Met-R-SO)Cytosol, Nucleus, Mitochondria, Endoplasmic ReticulumStereospecific reduction of the R-epimer; also utilizes a cysteine-based catalytic mechanism and the thioredoxin system for regeneration. portlandpress.commolbiolcell.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO3S B555272 Methionine Sulfoxide CAS No. 3226-65-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-4-methylsulfinylbutanoic acid
Source PubChem
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InChI

InChI=1S/C5H11NO3S/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-,10?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QEFRNWWLZKMPFJ-YGVKFDHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCC(C(=O)O)N
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URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CS(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20186012
Record name Methionine sulfoxide
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Molecular Weight

165.21 g/mol
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Physical Description

Solid
Record name Methionine sulfoxide
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CAS No.

3226-65-1, 86631-49-4
Record name Methionine sulfoxide
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Record name Methionine sulfoxide
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Record name Butanoic acid, 2-amino-4-(methylsulfinyl)-, (2S)-, homopolymer
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Record name Methionine sulfoxide
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Record name Methionine S-oxide
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Record name METHIONINE SULFOXIDE
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Record name Methionine sulfoxide
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Melting Point

232 - 234 °C
Record name Methionine sulfoxide
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Enzymology of L Methionine Sulfoxide Reduction

Methionine Sulfoxide (B87167) Reductase System

The methionine sulfoxide reductase (MSR) system is a highly conserved enzymatic pathway found in nearly all organisms, from bacteria to humans. mdpi.commdpi.com Its fundamental role is to reverse the oxidation of methionine residues, thereby restoring protein structure and function. portlandpress.compnas.org The system is composed of two main families of enzymes, MsrA and MsrB, which exhibit distinct stereospecificity for the two diastereomers of this compound. portlandpress.commolbiolcell.org In doing so, the MSR system acts as a key antioxidant defense mechanism, protecting cells from the damaging effects of oxidative stress. mdpi.comnih.gov

Methionine-S-sulfoxide reductase A (MsrA) is a ubiquitous enzyme that specifically catalyzes the reduction of the S-epimer of this compound (Met-S-SO) back to methionine. mdpi.combmbreports.org It can act on both free and protein-bound Met-S-SO. nih.govasm.org The catalytic mechanism of MsrA involves a "three-step" process. mdpi.com In the first step, a conserved catalytic cysteine residue in the active site of MsrA performs a nucleophilic attack on the sulfur atom of the Met-S-SO substrate. This results in the formation of a sulfenic acid intermediate on the enzyme and the release of methionine. portlandpress.commdpi.com The subsequent steps involve the regeneration of the active enzyme through the reduction of the sulfenic acid, often involving other cysteine residues and cellular reducing agents like thioredoxin (Trx). mdpi.commdpi.com While MsrA can utilize dithiothreitol (B142953) (DTT) as a reducing agent in vitro, thioredoxin is considered its natural reducing agent in most biological systems. mdpi.commdpi.com Interestingly, some studies have shown that MsrA can also function as a stereospecific methionine oxidase, catalyzing the oxidation of methionine to S-methionine sulfoxide. pnas.org

Methionine-R-sulfoxide reductase B (MsrB) is the counterpart to MsrA, responsible for the stereospecific reduction of the R-epimer of this compound (Met-R-SO). molbiolcell.orgbmbreports.org Unlike MsrA, MsrB enzymes show a strong preference for protein-bound Met-R-SO and have significantly lower activity towards the free form of the amino acid. nih.govbmbreports.org Structurally and sequentially, MsrA and MsrB are distinct, representing a case of convergent evolution where two different enzyme families evolved to perform a similar function with mirrored stereospecificity. ebi.ac.uk In mammals, there are three MsrB genes (MsrB1, MsrB2, and MsrB3), whose protein products are targeted to different subcellular compartments, including the cytosol, nucleus, mitochondria, and endoplasmic reticulum. molbiolcell.org MsrB1 is a selenoprotein, containing a selenocysteine (B57510) residue in its active site, which contributes to its high catalytic efficiency. molbiolcell.orgnih.gov The other mammalian MsrBs contain cysteine in place of selenocysteine and are catalytically less efficient. molbiolcell.org The catalytic mechanism of MsrB also involves a sulfenic acid intermediate, similar to MsrA. portlandpress.com

A third type of this compound reductase, known as free methionine-R-sulfoxide reductase (fRmsr), has been identified. capes.gov.brpnas.org As its name suggests, fRmsr is specific for the reduction of the free form of L-methionine-R-sulfoxide. pnas.orgnih.gov This enzyme exhibits no activity towards protein-bound Met-R-SO or the S-epimer of free this compound. bmbreports.orgpnas.org The discovery of fRmsr in organisms like Escherichia coli and Saccharomyces cerevisiae revealed a new layer of complexity in the metabolism of oxidized methionine. capes.gov.brnih.gov Studies have shown that fRmsr from E. coli is significantly more active against free Met-R-SO than the non-selenocysteine-containing MsrB enzymes. capes.gov.br The catalytic mechanism of fRmsr is thought to involve three cysteine residues. capes.gov.brnih.gov This enzyme is found in many prokaryotes and unicellular eukaryotes but appears to be absent in higher plants and animals. nih.gov

Stereospecificity of L-Methionine Sulfoxide Reductases

The oxidation of the sulfur atom in the side chain of methionine creates a chiral center, leading to two diastereomers: L-methionine-S-sulfoxide and L-methionine-R-sulfoxide. portlandpress.comnih.gov The this compound reductase system has evolved to specifically recognize and reduce each of these stereoisomers.

The reduction of L-methionine-S-sulfoxide is exclusively catalyzed by the MsrA family of enzymes. mdpi.combmbreports.org MsrA demonstrates a high degree of stereospecificity for the S-epimer of this compound. pnas.org It can reduce this form whether it is a free amino acid or incorporated into a peptide or protein. nih.govasm.org The systematic name for this enzyme class is L-methionine:thioredoxin-disulfide S-oxidoreductase. wikipedia.org The reaction catalyzed by MsrA is the conversion of L-methionine (S)-S-oxide and thioredoxin to L-methionine, thioredoxin disulfide, and water. wikipedia.org

The reduction of L-methionine-R-sulfoxide is carried out by the MsrB family of enzymes. molbiolcell.orgbmbreports.org These enzymes are stereospecific for the R-epimer of this compound. portlandpress.com While MsrB enzymes can reduce free Met-R-SO, their activity is generally much lower for the free form compared to when the substrate is part of a protein. molbiolcell.orgnih.gov In mammals, the presence of multiple MsrB isoforms in different cellular locations ensures the efficient repair of oxidized proteins throughout the cell. molbiolcell.org The discovery of fRmsr added another dimension to this process, highlighting a specific enzyme dedicated to the reduction of free L-methionine-R-sulfoxide in certain organisms. pnas.orgnih.gov

Interactive Data Tables

Table 1: Comparison of this compound Reductase Enzymes

Enzyme FamilySubstrate StereospecificitySubstrate FormKey Characteristics
MsrA L-methionine-S-sulfoxide mdpi.combmbreports.orgFree and protein-bound nih.govasm.orgUbiquitous, can also act as a stereospecific oxidase pnas.org
MsrB L-methionine-R-sulfoxide molbiolcell.orgbmbreports.orgPrimarily protein-bound nih.govbmbreports.orgMultiple isoforms in mammals, some are selenoproteins molbiolcell.org
fRmsr L-methionine-R-sulfoxide pnas.orgnih.govFree form only bmbreports.orgpnas.orgFound in prokaryotes and lower eukaryotes, highly active on free substrate capes.gov.brnih.gov

Table 2: Subcellular Localization of Mammalian this compound Reductases

EnzymeCytosolNucleusMitochondriaEndoplasmic Reticulum
MsrA Yes mdpi.comacs.orgYes mdpi.comacs.orgYes mdpi.comacs.orgNo
MsrB1 Yes molbiolcell.orgYes molbiolcell.orgNoNo
MsrB2 NoNoYes molbiolcell.orgNo
MsrB3A NoNoNoYes molbiolcell.org
MsrB3B NoNoYes molbiolcell.orgNo

Molecular Mechanisms of L-Methionine Sulfoxide Reductase Activity

The catalytic cycle of Msrs involves a series of sophisticated molecular steps to achieve the reduction of this compound. While MsrA and MsrB differ in their sequence and structure, they share a similar fundamental reaction mechanism. portlandpress.com The process is initiated by a nucleophilic attack from a catalytic cysteine residue within the enzyme's active site on the sulfoxide group of the substrate. This results in the formation of a sulfenic acid intermediate on the enzyme and the release of a reduced methionine residue. portlandpress.comresearchgate.net The subsequent steps are focused on the regeneration of the enzyme to its active state.

Role of Thioredoxin System

The regeneration of the active form of most this compound reductases is critically dependent on the thioredoxin (Trx) system. mdpi.comresearchgate.net This system, composed of thioredoxin and thioredoxin reductase, acts as an electron donor. mdpi.comresearchgate.net After the initial catalytic step where the Msr's catalytic cysteine is oxidized to a sulfenic acid, a second "recycling" cysteine residue within the Msr protein attacks the sulfenic acid intermediate, forming an intramolecular disulfide bond. portlandpress.com The oxidized Msr is then reduced back to its active state by thioredoxin, which in turn is reduced by thioredoxin reductase in an NADPH-dependent manner. mdpi.comnih.gov This thioredoxin-dependent cycle allows for the continuous catalytic activity of Msrs in repairing oxidized proteins. pnas.org In some cases, particularly for a subset of MsrBs that lack a recycling cysteine, other reductants like glutathione (B108866) may be utilized. researchgate.net

NADPH Dependency in L-Methionine Sulfoxide Reduction

The reduction of L-methionine sulfoxide is an energy-dependent process that ultimately relies on the reducing power of Nicotinamide Adenine Dinucleotide Phosphate (NADPH). researchgate.netnih.gov The thioredoxin system, which is the primary regeneration pathway for Msrs, is directly coupled to NADPH consumption. mdpi.comnih.gov Thioredoxin reductase utilizes NADPH as an electron donor to reduce the oxidized thioredoxin. mdpi.com This regenerated thioredoxin can then reduce the disulfide bond in the oxidized Msr, completing the catalytic cycle. mdpi.comnih.gov Therefore, the availability of NADPH is essential for maintaining the pool of reduced thioredoxin and, consequently, for the sustained activity of this compound reductases in cellular protein repair. pnas.orgmdpi.com

Selenoprotein Forms of L-Methionine Sulfoxide Reductases

A notable feature of the Msr family is the existence of selenoprotein forms, where the highly reactive amino acid selenocysteine (Sec) replaces a catalytic cysteine residue. nih.govunl.edu In mammals, MsrB1 is a well-characterized selenoprotein and is considered a major MsrB isoform. unl.eduunl.edu The presence of selenocysteine in the active site significantly enhances the catalytic efficiency of the enzyme. mdpi.com For instance, the wild-type selenoprotein MsrB1 is substantially more active than its cysteine-containing mutant. mdpi.com While less common, selenoprotein forms of MsrA have also been identified in some organisms, such as green algae, and have been shown to exhibit significantly higher activity compared to their cysteine-containing counterparts. unl.eduacs.org The enhanced catalytic activity of seleno-Msrs underscores the importance of selenium in antioxidant defense and protein repair, although the regeneration of some engineered seleno-Msrs by the thioredoxin system can be less efficient. unl.edu

Subcellular Localization and Compartmentalization of L-Methionine Sulfoxide Reductases

The cellular machinery for repairing oxidized methionine residues is strategically distributed across various subcellular compartments to address oxidative damage where it occurs. This compartmentalization ensures that both the cytosol and critical organelles like mitochondria are equipped with Msr activity. mdpi.comacs.org

Cytosolic Localization

Both MsrA and MsrB isoforms are found in the cytosol. mdpi.comacs.org Specifically, in mammals, MsrA and MsrB1 are present in the cytoplasm and the nucleus. mdpi.comunl.edu The cytosolic localization allows these enzymes to repair oxidatively damaged proteins within the main cellular compartment, protecting a vast array of soluble proteins from functional inactivation. oup.comnih.gov An alternative splicing event can also generate a form of MsrA that resides in the cytosol and nucleus. mdpi.com

Nuclear Localization

The repair of oxidatively damaged proteins within the nucleus is critical for maintaining genomic integrity and regulating gene expression. The this compound reductase (Msr) system extends its protective functions to this vital cellular compartment. Specific isoforms of the MsrA and MsrB families have been identified within the nucleus, where they reduce methionine-S-sulfoxide and methionine-R-sulfoxide residues, respectively. mdpi.com

MsrA , which stereospecifically reduces the S-epimer of this compound, is found in the nucleus in addition to the cytoplasm and mitochondria. mdpi.comarvojournals.org An alternative splicing event can generate a shorter MsrA isoform that resides in the cytosol and nucleus. mdpi.comarvojournals.org

MsrB1 (also known as Selenoprotein R) is the primary, if not sole, MsrB isoform located in the nucleus. arvojournals.orgunl.edumolbiolcell.org Its presence in both the cytoplasm and the nucleus allows it to target oxidized proteins in these compartments. mdpi.comunl.edumolbiolcell.org While MsrB1 lacks a classic nuclear localization signal, it is rich in positively charged amino acid residues, which may facilitate its transport into the nucleus. unl.edu The other MsrB isoforms, MsrB2 and MsrB3, are primarily targeted to the mitochondria and the endoplasmic reticulum, respectively, highlighting the compartmentalized nature of the Msr defense system. arvojournals.orgmolbiolcell.org

The nuclear presence of both MsrA and MsrB1 ensures a comprehensive repair mechanism capable of reducing both diastereomers of this compound, thereby restoring the function of nuclear proteins damaged by reactive oxygen species (ROS). mdpi.com This is exemplified in Drosophila, where overexpression of MsrA leads to the increased nuclear translocation of the transcription factor FOXO, suggesting a functional interplay within the nuclear environment. nih.gov

Table 1: Nuclear Localization of Human this compound Reductases

EnzymeNuclear LocalizationOther LocationsReference
MsrA YesCytoplasm, Mitochondria mdpi.comarvojournals.org
MsrB1 YesCytoplasm mdpi.comunl.edumolbiolcell.org
MsrB2 NoMitochondria arvojournals.orgmolbiolcell.org
MsrB3 NoEndoplasmic Reticulum, Mitochondria arvojournals.orgmolbiolcell.org

Regulation of L-Methionine Sulfoxide Reductase Expression and Activity

The expression and activity of this compound reductases are tightly controlled at multiple levels—transcriptional, post-transcriptional, and post-translational—to respond effectively to cellular stress and developmental cues.

Transcriptional Regulation: The transcription of Msr genes is induced by various stress conditions and is controlled by specific transcription factors.

FOXO/DAF-16 Pathway: In organisms like C. elegans and Drosophila, the expression of MsrA is regulated by the DAF-16/FOXO family of transcription factors, which are key players in longevity and stress resistance. nih.govnih.gov Studies have shown that the human MsrA promoter is directly activated by the transcription factor FOXO3a, indicating a conserved regulatory mechanism. nih.gov

Bacterial Stress Responders: In bacteria, MsrA expression is often upregulated as part of a broader oxidative stress response. In Neisseria meningitidis, the expression of MsrA/MsrB is controlled by the alternative sigma factor RpoE. researchgate.net In the radiation-resistant bacterium Deinococcus radiodurans, the DNA-repair regulator DrRRA transcriptionally controls the msrA gene. asm.org

Other Transcription Factors: In Saccharomyces cerevisiae (yeast), the promoter region for the msrA gene contains binding sites for the ROS-activated transcription factor Skn7p, and its expression is also regulated by a protein homologous to the elongation factor 1γ. pnas.org

Epigenetic Regulation: Recent findings suggest that MsrA expression can be epigenetically regulated. Inhibition of histone deacetylases (HDACs) can increase MsrA levels through the acetylation of histone H3 at the MsrA promoter, linking protein repair to chromatin modification. ahajournals.org

Post-Transcriptional Regulation: Control at the level of mRNA stability provides another layer of regulation. In D. radiodurans, a small non-coding RNA named DsrO has been shown to bind to msrA mRNA. asm.org This interaction increases the half-life of the msrA transcript, leading to elevated MsrA enzyme activity under oxidative stress conditions. asm.org

Post-Translational Modification and Activity Regulation: The catalytic activity of Msr enzymes is fundamentally a post-translational modification repair process. nih.govnih.gov The activity of Msrs is critically dependent on a recycling system, typically the thioredoxin (Trx) system, which uses NADPH to reduce oxidized Trx, which in turn reduces the Msr enzymes back to their active state. mdpi.com Furthermore, the reversible oxidation of methionine residues in certain proteins can act as a regulatory switch, and the Msr system's role in reversing this modification makes it a key regulator of the function of these target proteins. nih.govnih.gov For instance, MsrA can regulate the deneddylase activity of the Jab1/CSN5 protein, suggesting a role in controlling protein degradation pathways. mdpi.com

Inhibition of L-Methionine Sulfoxide Reduction

The activity of this compound reductases can be inhibited by certain chemical compounds, which can serve as valuable tools for studying the physiological roles of the Msr system.

The most well-documented inhibitor is dimethyl sulfoxide (DMSO) , a common laboratory solvent and cryoprotectant. bmbreports.orgnih.gov

Inhibition of MsrA: DMSO acts as a competitive inhibitor of MsrA. bmbreports.orgnih.gov This is because MsrA can recognize DMSO as a substrate, albeit a poor one, and catalyze its reduction to dimethyl sulfide. bmbreports.org This competition for the active site effectively inhibits the reduction of the primary substrate, L-methionine sulfoxide. bmbreports.orgresearchgate.net

Inhibition of MsrB: The effect of DMSO on MsrB isoforms is more varied. Mammalian MsrB2 is non-competitively inhibited by DMSO, suggesting that DMSO binds to a site distinct from the substrate-binding site. bmbreports.orgnih.govresearchgate.net In contrast, mammalian MsrB3 activity is not significantly inhibited by DMSO. bmbreports.orgnih.gov Neither MsrB2 nor MsrB3 appears capable of reducing DMSO. bmbreports.org

In vivo Inhibition: Studies have demonstrated that DMSO can inhibit the reduction of this compound in living cells, including in yeast and mammalian cell lines, confirming its biological activity as an Msr inhibitor. bmbreports.orgresearchgate.net

Another form of inhibition is substrate inhibition , which has been observed for MsrB2. This enzyme shows reduced activity at high concentrations of its own substrate, methionine-R-sulfoxide. molbiolcell.orgmolbiolcell.org

Table 2: Inhibition of this compound Reductase Isoforms

InhibitorEnzyme TargetMechanism of InhibitionReference
Dimethyl Sulfoxide (DMSO) MsrACompetitive bmbreports.orgnih.gov
MsrB2Non-competitive bmbreports.orgnih.gov
MsrB3No significant inhibition bmbreports.orgnih.gov
Methionine-R-sulfoxide MsrB2Substrate Inhibition (at high concentrations) molbiolcell.orgmolbiolcell.org

Physiological and Pathophysiological Roles of L Methionine Sulfoxide

L-Methionine Sulfoxide (B87167) in Protein Quality Control

Repair of Oxidatively Damaged Proteins

Methionine residues within proteins are particularly susceptible to oxidation by various ROS, leading to the formation of L-methionine sulfoxide. mdpi.comnih.gov This oxidation can alter the local protein structure and, in many cases, lead to a loss of the protein's biological activity. nih.govfrontiersin.org To counteract this, cells have evolved a robust repair system centered around the methionine sulfoxide reductase (Msr) enzymes. nih.gov

The Msr system is a critical component of protein quality control, specifically dedicated to repairing oxidatively damaged methionine residues. nih.govfrontiersin.org This enzymatic system comprises two main classes of enzymes: MsrA and MsrB. wikipedia.org The oxidation of methionine's sulfur atom creates a chiral center, resulting in two diastereomers: methionine-S-sulfoxide (Met-S-O) and methionine-R-sulfoxide (Met-R-O). wikipedia.org MsrA specifically reduces the S-epimer, while MsrB is specific for the R-epimer. wikipedia.orgunl.edu This stereospecificity ensures the efficient repair of both forms of oxidized methionine.

The catalytic cycle of Msrs involves the reduction of this compound back to methionine, a process that is typically dependent on the thioredoxin (Trx) and thioredoxin reductase (TrxR) system, which provides the necessary reducing equivalents. nih.gov This enzymatic repair mechanism is unique among amino acid oxidative modifications, as most other forms of oxidative damage to amino acids are irreversible. mdpi.com The ability to reverse methionine oxidation highlights its importance in cellular function and survival under oxidative stress. nih.govmdpi.com

Maintenance of Protein Structure and Function

The oxidation of methionine to L-methionine sulfoxide introduces a polar oxygen atom, which can disrupt the hydrophobic interactions crucial for maintaining the correct three-dimensional structure of a protein. nih.govfrontiersin.org This can lead to protein misfolding, aggregation, and ultimately, a loss of function. wikipedia.org By reducing this compound back to methionine, the Msr system restores the native conformation and function of damaged proteins. nih.govmdpi.com

Research has shown that the accumulation of this compound is associated with aging and various age-related diseases, suggesting a decline in the efficiency of the Msr repair system with age. wikipedia.org The maintenance of protein structure and function through the repair of oxidized methionine is therefore crucial for cellular longevity and the prevention of pathological conditions.

Several studies have identified specific proteins whose functions are restored by the action of Msrs. For instance, the enzymatic activity of glutamine synthetase, which is inhibited by the oxidation of its methionine residues, can be rescued by Msr-mediated repair. mdpi.com

L-Methionine Sulfoxide as an Antioxidant Mechanism

Beyond its role in protein repair, the reversible oxidation of methionine to L-methionine sulfoxide serves as a potent antioxidant system, protecting cells from the damaging effects of oxidative stress.

Scavenging of Reactive Oxygen Species

Methionine residues, particularly those exposed on the surface of proteins, can act as scavengers of various ROS, such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and hypochlorous acid (HOCl). nih.govmdpi.com In this process, the methionine residue is oxidized to this compound, effectively neutralizing the reactive oxidant. nih.gov

This "sacrificial" oxidation of methionine can protect other, more critical amino acid residues and cellular components from oxidative damage. mdpi.com The subsequent reduction of this compound back to methionine by the Msr system allows for the regeneration of the antioxidant capacity, creating a catalytic cycle for ROS detoxification. nih.gov This cyclical process enables a single methionine residue to scavenge multiple ROS molecules. nih.gov

The antioxidant function of the methionine/methionine sulfoxide cycle is a crucial first line of defense against oxidative damage.

Cellular Protection Against Oxidative Stress

The integrated action of methionine as a ROS scavenger and the Msr system as a repair mechanism provides robust cellular protection against oxidative stress. mdpi.com Studies in various organisms, from bacteria to mammals, have demonstrated that cells with higher Msr activity are more resistant to oxidative stress, while those with deficient Msr systems are more susceptible. pnas.orgpnas.org

For example, overexpression of MsrA has been shown to protect cells against oxidative stress-induced damage and increase lifespan in model organisms. pnas.org Conversely, the absence of MsrA renders cells more sensitive to oxidizing agents. pnas.org This highlights the critical role of the L-methionine sulfoxide redox cycle in maintaining cellular viability and function in the face of oxidative challenges.

The protective effect of this system is evident in various tissues and is particularly important in those with high metabolic activity and ROS production, such as the eye lens. pnas.org

L-Methionine Sulfoxide in Cellular Signaling Pathways

The reversible oxidation of specific methionine residues to L-methionine sulfoxide is emerging as a significant post-translational modification involved in the regulation of cellular signaling pathways. nih.gov Analogous to phosphorylation, the addition and removal of an oxygen atom on a methionine residue can act as a molecular switch, modulating protein activity and downstream signaling events. nih.gov

Evidence suggests that the cyclic interconversion between methionine and this compound within certain proteins can regulate their biological activity. nih.gov For instance, the oxidation of specific methionine residues can lead to either the activation or inactivation of a protein, and this effect can be reversed by the action of Msrs. nih.gov This regulatory mechanism allows cells to respond dynamically to changes in the cellular redox environment.

An example of this regulatory role is the activation of the CaMKII enzyme, where oxidation of specific methionine residues plays a role in its activation, a process that can be reversed by MsrA. mdpi.com The interaction of MsrA with other proteins, such as Jab1/CSN5, further points to its involvement in complex cellular regulatory networks that influence cell survival and resistance to oxidative stress. mdpi.com The formation of L-methionine sulfoxide in proteins can also be triggered by non-oxidative signaling molecules, indicating a finely controlled post-translational modification integrated into various signal transduction pathways. mdpi.com

Modulation of Protein Function through Methionine Oxidation/Reduction

The reversible nature of this oxidation, catalyzed by the enzyme family of this compound reductases (Msrs), suggests that the methionine oxidation/reduction cycle can act as a regulatory switch for protein function, akin to other well-established post-translational modifications like phosphorylation. nih.govnih.gov This dynamic process allows for the modulation of cellular signaling pathways and protein activity in response to changing physiological conditions, particularly those involving reactive oxygen species (ROS). nih.govnih.gov

Several proteins have been identified whose functions are modulated by the oxidation of specific methionine residues. For instance, the oxidation of methionine can inactivate certain proteins, such as the E. coli ribosomal protein L12. wikipedia.org Conversely, in some cases, methionine oxidation can lead to a gain of function. iris-biotech.defrontiersin.org The location of the methionine residue within the protein structure is crucial; surface-exposed methionines are particularly vulnerable to oxidation and are often found near active sites, where their oxidation can act as a "guard" to prevent damage to more critical residues. nih.govwikipedia.org

The cyclic oxidation and reduction of methionine residues can also serve as an endogenous antioxidant system. By scavenging ROS, surface-exposed methionine residues can protect proteins from more permanent oxidative damage. nih.gov The subsequent reduction of MetO back to methionine by Msrs ensures the regeneration of this protective capacity. nih.gov

Impact of Methionine Oxidation on Protein Properties
PropertyMethionine (Met)L-Methionine Sulfoxide (MetO)Functional Consequence
PolarityNon-polarPolarAlters hydrophobic interactions and protein folding. nih.gov
FlexibilityFlexibleMore rigidRestricts side-chain movement, affecting protein dynamics. nih.gov
HydrophobicityHighLow (similar to Lysine)Can lead to misfolding or altered protein-protein interactions. nih.gov

Involvement in Calcium Signaling and Phosphorylation

Emerging evidence indicates that L-methionine sulfoxide plays a crucial role in cellular signaling pathways, particularly those involving calcium and phosphorylation. The oxidation of methionine residues within key regulatory proteins can act as a molecular switch, modulating their activity and downstream signaling events. nih.govmdpi.com

A prominent example of this regulation is seen with the Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). nih.gov The oxidation of specific methionine residues in CaMKII can lead to its calcium-independent activation, demonstrating a direct link between oxidative signals and calcium signaling pathways. mdpi.comnih.gov This suggests that under conditions of oxidative stress, the methionine oxidation/reduction cycle can fine-tune the activity of critical kinases.

Furthermore, methionine oxidation has been shown to influence protein phosphorylation. Studies on α-synuclein, a protein implicated in Parkinson's disease, have revealed that its oxidation can inhibit its phosphorylation. nih.gov Conversely, the reduction of oxidized methionine residues by MsrA can restore phosphorylation. nih.gov This interplay between methionine oxidation and phosphorylation suggests a complex regulatory network where the redox state of specific methionine residues can dictate the phosphorylation status and, consequently, the function of a protein. nih.gov

L-Methionine Sulfoxide and Aging Processes

Accumulation of L-Methionine Sulfoxide with Age

A hallmark of the aging process is the progressive accumulation of oxidatively damaged proteins. nih.govnih.gov L-methionine sulfoxide is one such modification that has been observed to increase in various tissues with age. wikipedia.orghmdb.ca This age-related increase in MetO content is thought to contribute to the decline in cellular function associated with aging by causing proteins to misfold or become dysfunctional. wikipedia.org

The accumulation of L-methionine sulfoxide during aging is likely due to a combination of factors, including an increased rate of ROS generation, a decline in the capacity of antioxidant defense systems, and a decrease in the efficiency of protein turnover and repair mechanisms. nih.gov Specifically, the activity of this compound reductases (Msrs), the enzymes responsible for repairing oxidized methionine residues, has been shown to decrease in aging tissues in mice and in connection with age-related diseases in humans. wikipedia.orgnih.gov

The buildup of MetO in proteins can have significant consequences for cellular homeostasis. For example, the accumulation of oxidized proteins can lead to the formation of protein aggregates, a common feature of many age-related diseases. frontiersin.org

Impact of L-Methionine Sulfoxide Reductases on Lifespan

The enzymatic system responsible for reducing L-methionine sulfoxide back to methionine, the this compound reductases (Msrs), plays a critical role in mitigating the age-related accumulation of oxidized proteins and has been directly linked to the regulation of lifespan. nih.govcore.ac.uk Studies across various model organisms have demonstrated that the levels of Msr activity can significantly influence longevity.

For instance, deletion of the MsrA gene in mice has been shown to shorten their lifespan by approximately 40% under normal conditions. pnas.org These mice also exhibit increased sensitivity to oxidative stress. pnas.orgnih.gov Conversely, the overexpression of MsrA has been shown to dramatically extend the lifespan of fruit flies (Drosophila melanogaster) by as much as 70%. pnas.org These findings strongly suggest that the ability to repair oxidized methionine residues is a key determinant of lifespan. nih.govnih.gov

Research Findings on MsrA and Lifespan
OrganismGenetic ModificationEffect on LifespanReference
Mouse (Mus musculus)MsrA gene deletion~40% decrease pnas.org
Fruit Fly (Drosophila melanogaster)MsrA overexpression~70% increase pnas.org
Yeast (Saccharomyces cerevisiae)MsrA deletion25% decrease core.ac.uk
Yeast (Saccharomyces cerevisiae)MsrA overexpression25% increase core.ac.uk

L-Methionine Sulfoxide in Disease Pathogenesis

Neurodegenerative Disorders

Oxidative stress is a well-established contributor to the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease (AD) and Parkinson's disease (PD). michaeljfox.orgnih.gov The accumulation of L-methionine sulfoxide in brain proteins is a significant consequence of this oxidative stress and is implicated in the progression of these diseases. nih.govnih.gov

In the context of Alzheimer's disease , the amyloid-beta (Aβ) peptide, a key component of the characteristic amyloid plaques, contains a methionine residue (Met35) that is highly susceptible to oxidation. nih.gov In the brains of AD patients, a significant portion of Aβ in these plaques is found in its oxidized form, as this compound. amazonaws.commdpi.com The oxidation of Met35 is thought to contribute to the aggregation and neurotoxicity of the Aβ peptide. nih.gov Furthermore, studies have shown that the levels of Msr enzymes are lower in post-mortem AD brains compared to age-matched controls, suggesting a compromised ability to repair this oxidative damage. nih.gov In a mouse model of AD, the absence of MsrA led to higher levels of soluble Aβ and impaired mitochondrial function, further linking methionine oxidation to AD pathology. amazonaws.com

In Parkinson's disease , oxidative damage to dopaminergic neurons in the substantia nigra is a central pathological feature. michaeljfox.org The protein α-synuclein, which aggregates in Lewy bodies in PD, contains methionine residues that can be oxidized. As mentioned previously, the oxidation of α-synuclein can interfere with its phosphorylation, a modification that is important for its normal function and degradation. nih.gov This alteration can promote the aggregation of α-synuclein and contribute to neuronal dysfunction. The this compound reductase system is being investigated as a potential therapeutic target for PD, with studies showing that enhancing MsrA activity can protect against neurotoxin-induced damage in animal models. michaeljfox.orgjneurosci.org

Cardiovascular Diseases

Emerging evidence suggests a connection between methionine oxidation and cardiovascular diseases. Oxidative stress is a known contributor to endothelial dysfunction, a key early event in the development of atherosclerosis. The oxidation of methionine residues in proteins critical for vascular health can impair their function and contribute to a prothrombotic state.

For instance, the oxidation of a specific methionine residue in thrombomodulin, a key regulator of blood clotting, has been shown to significantly slow the activation of protein C, a natural anticoagulant nih.gov. This impairment could contribute to the hypercoagulable state observed in conditions associated with high oxidative stress nih.gov. While some studies suggest that methionine loading can induce endothelial dysfunction, the direct role of L-methionine sulfoxide in this process is still under investigation, with some research indicating that the mechanism may be independent of oxidative stress markers nih.gov. However, in diabetic cardiomyopathy, a condition characterized by high oxidative stress, increased protein methionine sulfoxylation is observed in the heart, contributing to mitochondrial pathology and cardiac fibrosis nih.gov.

Table 3: L-Methionine Sulfoxide in Cardiovascular Diseases

Finding Implication in Pathophysiology
Oxidation of methionine in thrombomodulin impairs its anticoagulant function nih.gov. May contribute to a prothrombotic state and increased cardiovascular risk.
Increased protein methionine sulfoxylation in diabetic cardiomyopathy nih.gov. Associated with mitochondrial damage and cardiac fibrosis in diabetes.
MsrA deficiency promotes neointimal hyperplasia after vascular injury in mouse models. Suggests a role for this compound in the regulation of vascular smooth muscle cell growth and restenosis.

Moyamoya Disease

Moyamoya disease (MMD) is a rare, progressive cerebrovascular disorder characterized by the narrowing of the internal carotid arteries. Recent research has identified a significant association between elevated serum levels of L-methionine sulfoxide and an increased risk of MMD.

A study comparing MMD patients to healthy controls found that serum levels of this compound were significantly higher in individuals with MMD and its subtypes nih.gov. After adjusting for traditional risk factors, this association remained significant, suggesting that elevated this compound is an independent risk factor for the disease nih.gov. This finding points to a potential role for oxidative stress and the accumulation of oxidized metabolites in the pathogenesis of Moyamoya disease.

Table 4: Serum L-Methionine Sulfoxide Levels in Moyamoya Disease

Group This compound Levels Statistical Significance
Moyamoya Disease Patients Significantly higher than healthy controls nih.gov. p < 0.001 nih.gov
MMD Subtypes Significantly higher than healthy controls nih.gov. p < 0.001 nih.gov

Data adapted from a study evaluating the association between serum this compound and Moyamoya disease risk.

Hepatic and Renal Dysfunction

The liver and kidneys are vital organs for detoxification and are highly susceptible to oxidative damage due to their metabolic activities. L-methionine sulfoxide and the Msr system play a significant role in the pathophysiology of hepatic and renal dysfunction.

In the context of liver disease, alterations in methionine metabolism are crucial wikipedia.org. Increased levels of this compound can be an indicator of heightened oxidative stress and declining liver function nih.gov. Studies using mouse models have shown that a deficiency in MsrA makes the liver more susceptible to acute injury from toxins like acetaminophen, leading to enhanced glutathione (B108866) depletion and oxidative stress pnas.org.

Similarly, in the kidneys, MsrA appears to have a protective function. MsrA-deficient mice are more susceptible to ischemia/reperfusion injury, exhibiting more severe renal damage, inflammation, and oxidative stress nih.govnih.gov. Furthermore, the absence of MsrA exacerbates the nephrotoxicity induced by certain drugs, such as cisplatin, by increasing mitochondrial damage and renal cell death pnas.org. These findings underscore the importance of repairing oxidized methionine residues to protect against liver and kidney damage.

Ocular Pathologies

Oxidative stress is a major factor in the development of age-related ocular diseases, particularly cataracts and age-related macular degeneration (AMD). The lens and retina are constantly exposed to light and oxygen, making them prone to oxidative damage. The oxidation of methionine to L-methionine sulfoxide in crucial ocular proteins is a key event in the pathology of these conditions.

In the case of age-related cataracts, a major cause of vision impairment, the oxidation of methionine residues in lens proteins, especially crystallins, is a significant factor researchgate.netindiatimes.com. High levels of this compound, reaching up to 60% of total protein methionines, are found in cataractous lenses, while being almost absent in clear, young lenses researchgate.netindiatimes.com. This oxidation leads to the loss of chaperone function of α-crystallin, promoting protein aggregation and lens opacity nih.gov. The enzyme MsrA is present throughout the human lens and plays a critical role in protecting lens cells from oxidative stress by repairing these oxidized methionine residues nih.govresearchgate.net.

In the retina, MsrA is also abundantly expressed and is vital for protecting retinal pigment epithelial (RPE) cells from oxidative damage nih.gov. A lack of MsrA in mouse models leads to the accumulation of lipofuscin-like granules in the RPE and functional defects in neural transmission within the retina arvojournals.org.

Table 5: L-Methionine Sulfoxide in Ocular Pathologies

Ocular Condition Finding Implication in Pathophysiology
Age-Related Cataract Up to 60% of protein methionines are oxidized in cataractous lenses researchgate.netindiatimes.com. Oxidation of α-crystallin leads to loss of chaperone activity, protein aggregation, and lens opacity nih.gov.
Age-Related Macular Degeneration MsrA is co-localized with α-crystallins in the retina of AMD patients nih.gov. Deficiency in MsrA can lead to RPE dysfunction and may contribute to the progression of AMD.
General Retinal Function Lack of MsrA in mice results in RPE accumulation of autofluorescent granules and impaired neural transmission arvojournals.org. Highlights the importance of repairing this compound for maintaining retinal health.

Cancer Biology

The reversible oxidation of methionine to L-methionine sulfoxide is emerging as a significant post-translational modification in cancer biology. This process, governed by the interplay between reactive oxygen species (ROS) and the this compound reductase (Msr) system, can influence cancer progression, metastasis, and cellular signaling pathways.

A recurring theme in several cancer types is the dysregulation of the Msr system, particularly the downregulation of this compound Reductase A (MsrA). nih.govpnas.org Studies have shown that reduced MsrA levels are associated with a more aggressive cancer phenotype. nih.govpnas.org For instance, in breast cancer, lower MsrA expression correlates with advanced tumor grade. nih.govpnas.org The silencing of MsrA in breast cancer cells leads to increased cell proliferation, degradation of the extracellular matrix, and a more invasive nature both in laboratory settings and in living organisms. pnas.orgresearchgate.net The underlying mechanisms appear to involve an increase in intracellular ROS levels, which in turn leads to the reduction of the tumor suppressor protein PTEN and activation of the PI3K signaling pathway. nih.govpnas.org

In pancreatic cancer, the role of methionine oxidation is particularly linked to metastasis. berkeley.edunih.gov Research has identified MsrA as a novel tumor suppressor that hinders metastatic spread. berkeley.edunih.gov Its expression is often decreased in metastatic tumors of patients with pancreatic ductal adenocarcinoma. nih.gov A specific molecular mechanism involves the protein Pyruvate Kinase M2 (PKM2). berkeley.edunih.gov In pancreatic cancer cells with suppressed MsrA, a particular methionine residue (M239) in PKM2 becomes oxidized. nih.gov This oxidation locks PKM2 in an active tetrameric state, which boosts mitochondrial respiration and promotes cell migration and metastasis. berkeley.edunih.gov This finding highlights how a single methionine oxidation event can act as a redox switch to directly activate a protein's function to promote cancer spread. berkeley.edu

Similarly, in hepatocellular carcinoma, the transcription of MsrA is decreased in metastatic cancer compared to non-metastatic forms, suggesting MsrA may function as a metastasis suppressor in liver cancer as well. mdpi.com

Table 1: Role of the MsrA System in Different Cancers

Cancer TypeKey FindingsImplication
Breast Cancer MsrA is downregulated, correlating with advanced tumor grade. nih.govpnas.org MsrA silencing increases cell proliferation and extracellular matrix degradation. pnas.orgresearchgate.netA more aggressive and invasive cancer phenotype.
Pancreatic Cancer MsrA acts as a metastasis suppressor. berkeley.edunih.gov MsrA loss leads to oxidation of PKM2, promoting respiration and metastasis. berkeley.edunih.govPromotion of metastatic dissemination.
Hepatocellular Carcinoma MsrA transcription is decreased in metastatic versus non-metastatic cancer. mdpi.comMsrA may act as a metastasis suppressor.

Inflammatory Conditions and Chronic Infections

L-methionine sulfoxide plays a significant role in the complex environment of inflammation and infection. The oxidation of methionine residues in proteins is a key event in the damage associated with inflammatory diseases such as rheumatoid arthritis. grantome.com During inflammation, cells of the immune system produce a large amount of reactive oxygen species, which can lead to the oxidation of methionine in surrounding tissues, contributing to the pathology of the disease.

In the context of chronic infections, the balance between methionine oxidation and its reduction by the Msr system is crucial for both the host and the pathogen. For the invading bacteria, the Msr system can act as a critical defense mechanism against the oxidative burst produced by host immune cells like neutrophils. In Staphylococcus aureus, a common human pathogen, the this compound reductases are involved in repairing oxidized proteins, allowing the bacteria to better withstand the oxidative stress encountered within the host. nih.gov Mutants of S. aureus lacking MsrA and MsrB are more susceptible to being killed by oxidants and by human neutrophils. nih.gov Furthermore, the expression of bacterial msrA1 is upregulated when the bacteria are engulfed by neutrophils, indicating an active response to the hostile, oxidative environment of the phagosome. nih.gov The Msr system is, therefore, implicated in the virulence and survival of pathogenic bacteria. nih.gov

From the host perspective, the accumulation of L-methionine sulfoxide can be an indicator of an ongoing inflammatory or infectious process. Research has shown that treatment of macrophage primary cultures with methionine and/or this compound can induce a pro-inflammatory M1 macrophage polarization. researchgate.net This is characterized by an increase in the activity of inducible nitric oxide synthase (iNOS) and the release of the pro-inflammatory cytokine TNF-α, suggesting that elevated levels of these compounds can contribute to the inflammatory response. researchgate.net

Diabetes Mellitus

The pathophysiology of diabetes mellitus is intrinsically linked to oxidative stress, and L-methionine sulfoxide is a key molecule in this relationship. nih.gov Excessive reactive oxygen species in diabetic conditions can lead to the sulfoxidation of methionine residues in various proteins, potentially impairing their function and contributing to diabetic complications. nih.gov

A growing body of evidence points to the protective role of the this compound reductase (Msr) system in the context of diabetes. The enzyme MsrA, in particular, has been shown to be important for maintaining insulin sensitivity. nih.govnih.gov Studies using mouse models have demonstrated that a lack of MsrA makes the animals more prone to developing insulin resistance when fed a high-fat diet. nih.govnih.gov The mechanism appears to involve the protection of the insulin receptor itself. Oxidative stress can reduce the insulin-stimulated phosphorylation of the insulin receptor, a key step in the insulin signaling cascade. nih.govnih.gov By repairing oxidative damage to proteins like the insulin receptor, MsrA helps to preserve its function and maintain normal glucose homeostasis. nih.gov

Furthermore, another component of the Msr system, MsrB2, has been identified as a protective factor against diabetic cardiomyopathy, a serious complication of diabetes. nih.gov In a diabetic mouse model, heart damage is characterized by increased ROS, elevated protein methionine sulfoxidation, and mitochondrial pathology. nih.gov The expression of MsrB2 was found to be increased in the cardiomyocytes of these diabetic mice, suggesting a protective response. nih.gov MsrB2, which is localized to mitochondria, can reverse methionine oxidation in mitochondrial proteins, thereby helping to maintain cardiac function in the face of diabetic stress. nih.gov

Table 2: Role of the Msr System in Diabetes Mellitus

EnzymeFindingPathophysiological Consequence
MsrA Deficiency in MsrA increases susceptibility to high-fat diet-induced insulin resistance. nih.govnih.govReduced function of the insulin receptor due to oxidative damage, leading to impaired glucose homeostasis. nih.gov
MsrB2 Protects against diabetic cardiomyopathy. nih.gov Increased expression in diabetic cardiomyocytes. nih.govReverses methionine sulfoxidation in mitochondrial proteins, helping to preserve cardiac function. nih.gov

L-Methionine Sulfoxide as a Biomarker of Oxidative Stress

Given that the formation of L-methionine sulfoxide is a direct consequence of the interaction between methionine residues and reactive oxygen species, it has been proposed as a potential biomarker for assessing the level of oxidative stress in the body. nih.gov Unlike other markers of oxidative damage, the reversible nature of methionine oxidation within cells (due to the Msr system) makes it a dynamic indicator of the cellular redox state. However, in the extracellular environment, such as in blood plasma where Msr activity is absent, the oxidation of methionine in proteins is effectively irreversible, making it a stable marker of cumulative oxidative stress. colab.ws

Several studies have explored the utility of measuring the ratio of oxidized methionine (MetO) to non-oxidized methionine (Met) in circulating proteins as a clinical biomarker. nih.gov This approach has shown promise in various conditions associated with heightened oxidative stress. For example, in patients with diabetes and renal failure, as well as in healthy smokers, two specific methionine residues (Met-111 and Met-147) in serum albumin were found to be significantly more oxidized compared to healthy non-smoker controls. nih.gov The ratio of [Met(O)]/[Met] has been demonstrated to be a reproducible and robust measurement that is not significantly affected by sample handling procedures. nih.gov

The levels of this compound have also been found to be elevated in other conditions. For instance, a study on moyamoya disease, a rare cerebrovascular disorder, found significantly higher serum levels of this compound in patients compared to healthy individuals, suggesting its potential role as a risk factor and an indicator of oxidative stress in this disease. nih.gov Furthermore, it is known that the amount of this compound in tissues tends to increase with age, which is consistent with the widely accepted theory that aging is associated with a progressive increase in oxidative damage. nih.govwikipedia.org The decline in MsrA and MsrB activity observed during aging likely contributes to this accumulation. nih.gov

Table 3: L-Methionine Sulfoxide as a Biomarker in Various Conditions

ConditionFindingBiomarker Potential
Diabetes and Renal Failure Increased oxidation of specific methionine residues in serum albumin. nih.govThe [Met(O)]/[Met] ratio in serum albumin can serve as a clinical biomarker for oxidative stress. nih.gov
Smoking Higher levels of oxidized methionine in serum albumin in smokers versus non-smokers. nih.govIndicates a systemic increase in oxidative stress due to smoking.
Moyamoya Disease Significantly higher serum levels of this compound in patients. nih.govMay be a risk factor and a marker of oxidative stress in this cerebrovascular disease. nih.gov
Aging Increased levels of this compound in tissues with age. nih.govwikipedia.orgReflects the cumulative oxidative damage associated with the aging process. nih.gov

Methodologies for L Methionine Sulfoxide Research

Detection and Quantification of L-Methionine Sulfoxide (B87167)

The reliable detection and precise quantification of L-methionine sulfoxide are fundamental to research in this field. Various analytical techniques, ranging from chromatography and spectrometry to enzyme-based assays and advanced biosensors, are employed to measure MetO in diverse biological samples.

Chromatographic Techniques

Chromatography is a cornerstone for the separation and quantification of L-methionine sulfoxide from complex biological matrices. Gas and liquid chromatography, often coupled with mass spectrometry, provide high sensitivity and specificity.

GC-MS is a powerful technique for the simultaneous determination of methionine and methionine sulfoxide. nih.gov A significant challenge in using GC-MS for non-volatile amino acids like MetO is the necessity of derivatization to make them volatile. Common derivatization agents include N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which converts the amino acids into their corresponding tert-butyldimethylsilyl (TBDMS) derivatives. nih.gov Another approach uses trimethylsilyl (B98337) (TMS) derivatization. nih.gov

The analytical process typically involves several steps:

Sample Preparation : Proteins in the sample, such as blood plasma, are first removed, often by precipitation with a solvent like acetonitrile (B52724). nih.gov For protein-bound MetO, acid hydrolysis is required, with methanesulfonic acid being preferred over hydrochloric acid to prevent the artificial conversion of MetO back to methionine. nih.gov

Purification : Cation-exchange chromatography is used to separate the amino acids from other components like the hydrolysis acid. nih.govnih.gov

Derivatization : The purified amino acids are derivatized to increase their volatility for GC analysis. nih.govnih.gov

GC-MS Analysis : The derivatized sample is injected into the gas chromatograph. The compounds are separated based on their boiling points and interaction with the column's stationary phase before being detected and quantified by the mass spectrometer, often using selected ion monitoring (SIM) for enhanced sensitivity. nih.gov

Isotope dilution GC-MS methods, which use isotopically labeled internal standards like [Me-¹³C, Me-²H₃]this compound, are employed for accurate quantification. nih.govnih.gov This approach has a detection limit as low as 200 pmol and demonstrates good precision. nih.gov

ParameterDescriptionReference
Derivatization AgentN-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) or Trimethylsilyl (TMS) esters nih.govnih.gov
Hydrolysis Method (for protein-bound MetO)Methanesulfonic acid (MSA) to prevent MetO reduction nih.gov
QuantificationSelected Ion Monitoring (SIM) with isotope dilution nih.gov
Detection Limit~200 pmol nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of L-methionine sulfoxide. It is particularly valuable for its ability to separate the S and R diastereomers under optimized conditions, which is not typically achievable with GC-MS. nih.gov

Reversed-phase HPLC (RP-HPLC) is a common mode of separation. nih.govnih.gov For instance, tryptic peptides containing MetO can be separated using a C18 column with a gradient elution system, such as a mobile phase consisting of water and acetonitrile with an ion-pairing agent like trifluoroacetic acid (TFA). nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is another effective technique for separating highly polar analytes like methionine and its oxidized forms. sigmaaldrich.com HILIC-ESI-MS/MS methods have been developed for the quantification of methionine, this compound, and methionine sulfone in various samples. acs.org

A key advantage of HPLC is that it can often be performed with less complex sample preparation than GC-MS, although derivatization may still be used to enhance detection. For example, pre-column derivatization with o-phthaldialdehyde or dabsyl chloride can be employed to add a chromophore or fluorophore for UV or fluorescence detection, respectively. nih.govnih.gov

TechniqueColumn TypeMobile Phase ExampleDetectionReference
Reversed-Phase (RP-HPLC)C18 (e.g., Polaris Ether)Water/Acetonitrile gradient with 0.1% Trifluoroacetic acid (TFA)MS, UV (215 nm) nih.govresearchgate.net
Hydrophilic Interaction (HILIC)Ascentis Express HILICAcetonitrile/Water with 0.1% formic acid and ammonium (B1175870) formateMS, ESI(+) sigmaaldrich.com
RP-HPLC with DerivatizationNot specifiedAcetate buffer/Acetonitrile gradientUV/Fluorescence nih.gov

Spectrometric Approaches

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is an indispensable tool for the structural confirmation and quantification of L-methionine sulfoxide. mdpi.com When coupled with liquid chromatography (LC-MS/MS), it provides a highly specific and sensitive analytical platform. nih.gov

In MS/MS analysis, a peptide containing an oxidized methionine residue is selected in the first mass analyzer, fragmented (e.g., through collision-induced dissociation), and the resulting fragment ions are analyzed in the second mass analyzer. rsc.org The oxidation of a methionine residue to this compound results in a mass increase of 16 Da. A characteristic neutral loss of 64 Da, corresponding to methanesulfenic acid (CH₃SOH), from the parent ion during fragmentation is a diagnostic indicator of the presence of MetO. mdpi.com By analyzing the masses of the fragment ions (e.g., b- and y-ions), the precise location of the oxidized methionine residue within a peptide sequence can be determined. nih.govrsc.org

This approach has been used to quantify site-specific methionine oxidation in proteins like ribonuclease A and to study the influence of lipids on protein oxidation in milk. nih.govrsc.org

Enzyme-Based Identification and Quantification of Diastereomers

A significant challenge in MetO research is the differentiation and quantification of its two diastereomers, Met-S-O and Met-R-O. Conventional chromatographic and spectrometric methods often cannot distinguish between these stereoisomers due to their identical mass and similar physicochemical properties. nih.govnih.gov

To overcome this, highly specific enzyme-based assays have been developed. These methods leverage the stereospecificity of this compound reductase (Msr) enzymes. nih.govnih.gov

MsrA specifically reduces L-methionine-S-sulfoxide back to L-methionine.

MsrB specifically reduces L-methionine-R-sulfoxide back to L-methionine.

The methodology involves incubating a sample containing MetO with either MsrA or MsrB, followed by analysis using LC-MS. nih.govresearchgate.net By comparing the chromatograms of the untreated sample with those of the enzyme-treated samples, the relative amounts of each diastereomer can be determined. For example, a decrease in a specific MetO-containing peptide peak after treatment with MsrA indicates the presence of the S-diastereomer. nih.gov A fusion protein, MsrBA, which contains both enzyme activities, can be used as a control to ensure the complete reduction of all MetO residues. nih.govnih.gov This enzymatic approach provides a definitive method for identifying and quantifying the specific diastereomers of MetO in proteins. nih.govnih.gov

Assays for Msr activity itself often use dabsylated MetO diastereomers as substrates, where the formation of the fluorescent product, dabsyl-methionine, is monitored by HPLC. nih.govunl.edu

Genetically Encoded Fluorescent Biosensors

To monitor the dynamics of L-methionine sulfoxide formation in living cells, genetically encoded fluorescent biosensors have been developed. nih.govnih.gov These sophisticated tools allow for the real-time, dynamic monitoring of MetO generation, providing insights into cellular redox regulation. nih.govbwise.kr

These sensors are typically fusion proteins. One design, named MetSOx (for the S-diastereomer) and MetROx (for the R-diastereomer), consists of a circularly permuted yellow fluorescent protein (cpYFP) inserted between a stereospecific Msr (MsrA or MsrB) and its corresponding thioredoxin reductase. nih.govmdpi.com The reaction of the sensor with its specific MetO diastereomer induces a conformational change in the protein, leading to a ratiometric change in its fluorescence properties. nih.gov

For example, reduced MetSOx exhibits two excitation peaks at approximately 425 nm and 505 nm. nih.gov Upon reaction with Met-S-O, the fluorescence intensity at 505 nm increases without a change at 425 nm, leading to an increase in the F₅₀₅/F₄₂₅ ratio. nih.gov Conversely, the reaction of MetROx with Met-R-O causes the F₅₀₀/F₄₁₀ ratio to decrease. nih.gov Another sensor, TYfR, was developed with high sensitivity and specificity for free Met-R-O. bwise.kr These biosensors can be targeted to specific cellular compartments, enabling the study of MetO dynamics with high spatiotemporal resolution. nih.govuni-jena.de

BiosensorTarget DiastereomerFluorescent ProteinMechanismFluorescence ChangeReference
MetSOxL-methionine-S-sulfoxidecpYFPConformational change upon substrate reductionIncrease in F₅₀₅/F₄₂₅ ratio nih.gov
MetROxL-methionine-R-sulfoxidecpYFPConformational change upon substrate reductionDecrease in F₅₀₀/F₄₁₀ ratio nih.gov
GEPMOThis compound (general)sfGFPOxidation of a specific methionine residue in sfGFPRatiometric change with excitation at ~400 and ~470 nm uni-jena.de
TYfRFree L-methionine-R-sulfoxidecpYFPHigh-sensitivity binding to free Met-R-ONot specified bwise.kr

Immunological Methods

The detection of L-methionine sulfoxide (MetO), a post-translational modification of proteins, can be achieved through immunological methods that utilize antibodies specific to this oxidized form of methionine. nih.gov These techniques are crucial for identifying proteins that have undergone methionine oxidation under various conditions such as oxidative stress, aging, or in disease states. nih.gov

Polyclonal antibodies have been developed that recognize proteins containing MetO. nih.gov A common strategy for producing these antibodies involves using a methionine-rich protein, such as the zein (B1164903) protein from Zea mays (corn), as an antigen. novusbio.comgoogle.com This protein is oxidized to convert its methionine residues to this compound, and the resulting oxidized protein is used to immunize animals, typically rabbits, to generate polyclonal antibodies. nih.govgoogle.com These antibodies are then purified and can be used in various immunological assays. nih.gov

It is important to note that the specificity of these antibodies has been a subject of investigation. While some studies report the successful development of antibodies that specifically recognize MetO-containing proteins, other research has indicated a lack of specificity in some preparations. nih.govnih.gov For instance, one study confirmed that an antiserum raised against oxidized zein protein did not possess specificity for this compound when tested with well-characterized native and methionine-oxidized proteins like glutamine synthetase and aprotinin. nih.gov

The primary applications for anti-methionine sulfoxide antibodies include:

Western Blotting: This technique allows for the detection of MetO-containing proteins in complex mixtures, such as cell or tissue extracts. nih.govnovusbio.comfishersci.pt The size of the protein band detected corresponds to the molecular weight of the protein that has been oxidized. novusbio.com For example, western blot analysis has been used to detect high levels of methionine-oxidized Immunoglobulin G (IgG) in the serum of individuals with Alzheimer's disease. nih.gov

Immunohistochemistry (IHC): This method is used to visualize the distribution of MetO-containing proteins within tissue sections. novusbio.comfishersci.pt It has been successfully applied to paraffin-embedded rat brain sections, often requiring heat-mediated antigen retrieval to expose the target epitope. novusbio.com

Immunocytochemistry/Immunofluorescence (ICC/IF): This application allows for the localization of MetO within cultured cells. novusbio.comfishersci.ptorigene.com For example, immunofluorescence has been used to analyze this compound Reductase A (MSRA) in U2OS and NIH/3T3 cells. origene.com

MethodDescriptionExample ApplicationReference
Western BlottingDetects MetO-containing proteins in complex mixtures separated by size.Detection of oxidized IgG in serum from Alzheimer's patients. nih.gov
Immunohistochemistry (IHC)Visualizes the spatial distribution of MetO in tissue sections.Analysis of MetO in paraffin-embedded rat brain sections. novusbio.com
Immunocytochemistry/ Immunofluorescence (ICC/IF)Localizes MetO within individual cells.Analysis of MSRA in U2OS and NIH/3T3 cell lines. origene.com

Assessment of L-Methionine Sulfoxide Reductase Activity

The activity of this compound reductases (Msr), the enzymes responsible for reducing L-methionine sulfoxide back to methionine, is a critical parameter in studies of oxidative stress and protein repair. nih.gov Various methods have been developed to quantify the activity of the two main classes of these enzymes, MsrA and MsrB, which are stereospecific for the S and R diastereomers of MetO, respectively. nih.govresearchgate.net

A widely used method involves the use of dabsylated L-methionine sulfoxide substrates. nih.govunl.edu This technique relies on the derivatization of MetO with dabsyl chloride, creating a chromophoric substrate that can be easily detected. researchgate.net The assay measures the conversion of dabsyl-MetO to dabsyl-methionine by the Msr enzyme. unl.edu The product is then separated and quantified using reverse-phase high-performance liquid chromatography (HPLC). nih.gov By using specific dabsyl-Met-S-O or dabsyl-Met-R-O, the individual activities of MsrA and MsrB can be determined. nih.gov A racemic mixture of dabsyl-Met-R,S-O can be used to measure the total Msr activity. nih.gov The reaction is typically carried out at 37°C and requires a reducing agent, such as dithiothreitol (B142953) (DTT). nih.govunl.edu

Another approach is a colorimetric microplate assay. researchgate.net This method is based on the principle that MsrA can catalyze the reduction of a substrate like methyl sulfoxide, which is coupled to the oxidation of DTT. researchgate.net The remaining reduced DTT is then measured by its reaction with dithio-bis-nitrobenzoic acid (DTNB), which produces a colored product that can be monitored spectrophotometrically at 412 nm. researchgate.net This method offers a more rapid and high-throughput alternative to HPLC-based assays. researchgate.net

Assays can also be performed using natural protein substrates. nih.gov For example, the protein alpha-1-proteinase inhibitor (α-1-PI), which is inactivated upon oxidation of its methionine residues, can be used as a substrate for MsrA. nih.gov The restoration of its inhibitory activity on elastase after incubation with MsrA provides a measure of the enzyme's activity. nih.gov

Furthermore, the activity of Msr enzymes can be assessed using radiolabeled substrates, such as [3H]-N-acetyl-MetO, although these methods require specialized handling and instrumentation. researchgate.net

Assay MethodSubstrateDetection MethodKey FeaturesReference
HPLC-basedDabsylated L-methionine sulfoxide (diastereomer-specific or racemic)HPLC separation and quantification of dabsyl-methionine productAllows for specific measurement of MsrA and MsrB activity. nih.govunl.edu
ColorimetricMethyl sulfoxide and DTTSpectrophotometric measurement of DTT consumption using DTNBRapid and suitable for high-throughput screening. researchgate.net
Functional ProteinOxidized α-1-proteinase inhibitorMeasurement of restored elastase inhibitory activityUses a biologically relevant protein substrate. nih.gov
Radiometric[3H]-N-acetyl-MetOScintillation counting of radioactive productHighly sensitive but requires handling of radioactive materials. researchgate.net

Computational Approaches in L-Methionine Sulfoxide Studies

Computational methods are increasingly valuable for studying L-methionine sulfoxide, providing insights into the properties of methionine-rich proteins and predicting sulfoxidation sites.

Researchers have employed computational approaches to identify naturally occurring methionine-rich proteins (MRPs). nih.gov These proteins, containing a high percentage of methionine residues (e.g., 21-33%), serve as useful tools for studying methionine oxidation and reduction. nih.gov The oxidation of multiple methionine residues in MRPs leads to significant changes in their physicochemical properties, such as their mobility on polyacrylamide gels, which can be monitored by simple SDS-PAGE. nih.gov Computational analysis helps in identifying these proteins from genomic and proteomic databases. nih.gov Furthermore, computational studies have shown that proteins containing MetO are often enriched in methionine residues and intrinsically disordered regions. mdpi.com

To consolidate the growing body of experimental data on methionine sulfoxidation, dedicated databases have been created. nih.govoup.com A prominent example is MetOSite, a manually curated database of experimentally verified methionine sulfoxidation sites. oup.com This resource contains thousands of MetO sites from numerous proteins across various species. nih.govuma.es MetOSite provides detailed annotations at both the protein and residue levels. oup.com Each entry is linked to the supporting scientific literature. oup.com The database classifies sulfoxidation sites based on their functional consequences, such as gain or loss of protein activity, altered protein-protein interactions, changes in protein stability, or modified subcellular localization. nih.govuma.es Such databases are invaluable for large-scale bioinformatic analyses aimed at identifying patterns and features of sulfoxidized proteins and their local sequence environments. mdpi.commetositeptm.com

Computational ApproachDescriptionKey Findings/ApplicationsReference
Analysis of Methionine-Rich ProteinsIdentification and characterization of proteins with a high methionine content from databases.MRPs are useful models for studying oxidation/reduction. Oxidized proteins are often enriched in methionine and disordered regions. nih.govmdpi.com
Sulfoxidation Site Databases (e.g., MetOSite)Curated repositories of experimentally confirmed methionine sulfoxidation sites with functional annotations.Facilitates large-scale analysis of sulfoxidation, identification of regulatory sites, and understanding the functional impact of methionine oxidation. nih.govoup.comuma.es

In Vitro and In Vivo Model Systems for L-Methionine Sulfoxide Research

The study of L-methionine sulfoxide and its biological implications relies on a variety of in vitro and in vivo model systems.

In Vitro Models:

Cell Culture Systems: Cultured cells are widely used to investigate the effects of oxidative stress and methionine oxidation. nih.gov For example, human neuroblastoma cells have been used as a model for Alzheimer's disease to study the activity of MSRA. mdpi.com Hepatocyte cell lines, such as AML12 cells, have been employed to create knockout models for this compound reductases to study their role in protecting against oxidative stress. nih.gov In a model of Parkinson's disease, L-methionine was shown to protect against oxidative stress and mitochondrial dysfunction. mdpi.comnih.gov These models allow for controlled experiments where cells can be exposed to oxidants like hydrogen peroxide, and the resulting methionine oxidation can be analyzed. nih.gov

Cell-Free Extracts: Protein extracts from cells or tissues provide a simplified system to study the biochemical aspects of methionine oxidation and reduction. mdpi.com These extracts can be treated with oxidants to induce methionine sulfoxidation and then used to assess the activity of Msr enzymes. mdpi.com

In Vivo Models:

Yeast (Saccharomyces cerevisiae): Yeast is a powerful model organism for studying the fundamental roles of Msr enzymes. molbiolcell.org Yeast strains with deletions in MsrA and MsrB genes have been instrumental in demonstrating the in vivo function of these enzymes and for testing the activity of mammalian Msr proteins expressed in yeast. unl.edumolbiolcell.org

Fruit Fly (Drosophila melanogaster): The fruit fly is another valuable model for studying the in vivo consequences of Msr deficiency. nih.govsemanticscholar.org Studies in Drosophila have shown that while the absence of either MsrA or MsrB alone has no significant phenotype, the lack of all Msr activity leads to developmental delays and a shortened lifespan. nih.govsemanticscholar.org

Mouse (Mus musculus): Mouse models, particularly knockout mice lacking specific Msr genes, have been crucial for understanding the physiological roles of this compound reduction in mammals. oup.commdpi.com For instance, MsrA knockout mice have been shown to be more sensitive to oxidative stress. mdpi.comresearchgate.net MsrB3 knockout mice have been developed as a model for hearing loss. oup.com The 5XFAD mouse model of Alzheimer's disease has been used to study age- and disease-dependent changes in methionine sulfoxidation in the brain. mdpi.com

Rat (Rattus norvegicus): Rats have been used in both in vitro and in vivo studies to examine the effects of methionine and this compound on oxidative stress parameters in various tissues, such as the liver. researchgate.net

Model SystemTypeExamples of Use in L-Methionine Sulfoxide ResearchReference
Cell CulturesIn VitroModeling neurodegenerative diseases, studying oxidative stress responses, creating Msr knockout cell lines. mdpi.comnih.govmdpi.com
Yeast (S. cerevisiae)In VivoFunctional studies of Msr enzymes, heterologous expression of mammalian Msr proteins. unl.edumolbiolcell.org
Fruit Fly (D. melanogaster)In VivoInvestigating the developmental and lifespan effects of Msr deficiency. nih.govsemanticscholar.org
Mouse (M. musculus)In VivoMsr knockout models to study sensitivity to oxidative stress, hearing loss, and Alzheimer's disease. oup.commdpi.commdpi.com
Rat (R. norvegicus)In Vivo/In VitroStudying the impact of methionine and its oxidized form on oxidative stress in tissues. researchgate.net

Future Directions and Therapeutic Implications

Elucidating the Full Spectrum of L-Methionine Sulfoxide-Mediated Cellular Processes

While the role of L-methionine sulfoxide (B87167) (MetO) in protein function and stability is increasingly understood, the full extent of its influence on cellular processes remains to be explored. Emerging evidence suggests that the reversible oxidation of methionine to MetO is not merely a consequence of oxidative stress but a deliberate regulatory mechanism. mdpi.comnih.gov This post-translational modification can modulate signaling pathways, including those involving phosphorylation and calcium signaling. mdpi.comnih.govnih.gov

Key areas for future investigation include:

Identifying novel protein targets: Global proteomic approaches are beginning to reveal the vast landscape of proteins susceptible to methionine oxidation. mdpi.comnih.gov Future studies will need to systematically identify these proteins and determine how MetO formation alters their function.

Mapping signaling pathways: Research is needed to delineate the specific signaling cascades that are initiated or modulated by the oxidation of key methionine residues. nih.govnih.gov This includes understanding the interplay between methionine oxidation and other post-translational modifications like phosphorylation. nih.gov

Investigating subcellular-specific roles: The effects of MetO may vary depending on its location within the cell (e.g., mitochondria, nucleus, cytoplasm). molbiolcell.orgahajournals.org Further research is required to understand the distinct roles of MetO in different cellular compartments.

A recent study on the mouse hippocampus using global proteomics has already identified that changes in MetO levels are dependent on age and the presence of Alzheimer's disease, particularly affecting mitochondrial and glycolytic pathways. mdpi.comnih.gov

L-Methionine Sulfoxide Reductases as Therapeutic Targets

The enzymes responsible for reversing methionine oxidation, methionine sulfoxide reductases (Msrs), are emerging as promising therapeutic targets. tandfonline.comnih.gov There are two main families of these enzymes, MsrA and MsrB, which reduce the S and R stereoisomers of MetO, respectively. mdpi.commolbiolcell.org By modulating the activity of these enzymes, it may be possible to control the levels of MetO in specific proteins and influence cellular processes.

Therapeutic strategies could involve:

Developing Msr inhibitors: In conditions where increased MetO is beneficial, such as in certain cancers where it can promote apoptosis, inhibitors of Msr could be a viable therapeutic approach. mdpi.comnih.gov

Enhancing Msr activity: Conversely, in diseases associated with excessive oxidative stress and protein damage, such as neurodegenerative disorders, enhancing Msr activity could be protective. tandfonline.comresearchgate.netmdpi.com This could be achieved through gene therapy or small molecule activators.

Studies have shown that MsrA can negatively control neuroinflammation by inhibiting ROS/MAPKs/NF-κB signaling pathways, highlighting its potential as a therapeutic target for neuroinflammatory diseases. nih.gov Furthermore, the Msr system has been implicated in the pathogenesis of Alzheimer's disease, with evidence suggesting that modulating Msr activity could impact the toxicity of amyloid-beta protein. researchgate.netmdpi.comacs.org

Development of Modulators for L-Methionine Sulfoxide Homeostasis

Maintaining a balance, or homeostasis, of L-methionine sulfoxide is crucial for normal cellular function. frontiersin.org Disruptions in this balance are associated with various pathological conditions. nih.gov Therefore, the development of molecules that can precisely modulate MetO levels holds significant therapeutic promise.

These modulators could include:

Small molecule inhibitors or activators of Msr enzymes: As discussed previously, these would offer direct control over the reduction of MetO.

Antioxidant compounds: Molecules that can selectively prevent the oxidation of specific methionine residues could also be beneficial.

Dietary interventions: Methionine is an essential amino acid obtained from the diet, and dietary modifications could potentially influence the pool of methionine available for oxidation. nih.gov

The development of such modulators requires a deep understanding of the structure and function of Msr enzymes and the specific protein environments where methionine oxidation occurs.

Integration of L-Methionine Sulfoxide Studies in Multi-Omics Research

To gain a comprehensive understanding of the role of L-methionine sulfoxide in health and disease, it is essential to integrate its study within a broader multi-omics framework. mdpi.comfrontiersin.orgnih.gov This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of cellular function.

Key aspects of this integrated approach include:

Proteomics: To identify and quantify proteins containing MetO on a large scale. mdpi.comnih.govbiorxiv.org

Metabolomics: To measure the levels of free L-methionine sulfoxide and related metabolites in cells and tissues. mdpi.comfigshare.comnih.gov

Transcriptomics: To analyze the expression of genes encoding Msr enzymes and other proteins involved in methionine metabolism. mdpi.com

Network Analysis: To identify correlations between MetO levels, the microbiome, and other molecular and clinical data. nih.gov

Multi-omics studies have already begun to reveal associations between L-methionine sulfoxide and various conditions, including cystic fibrosis and moyamoya disease. nih.govnih.gov For instance, a multi-omics analysis of the lower airways of children with cystic fibrosis identified L-methionine-S-oxide as a strong predictor of the disease. nih.gov These integrated approaches will be instrumental in identifying novel biomarkers and therapeutic targets related to L-methionine sulfoxide homeostasis.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying L-Met-O in biological samples?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) for precise quantification. For example, reverse-phase HPLC with a C18 column and mobile phase (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) resolves L-Met-O from other metabolites. MS detection (e.g., ESI-MS) enhances specificity, particularly in complex matrices like cell lysates or plasma .
  • Key Considerations : Validate methods with internal standards (e.g., isotopically labeled L-Met-O) to account for matrix effects. Ensure calibration curves cover expected physiological ranges (nM–µM) .

Q. How should L-Met-O be stored to maintain stability in experimental settings?

  • Methodological Answer : Store lyophilized L-Met-O at -20°C under inert gas (e.g., argon) to prevent oxidation. For aqueous solutions, use freshly prepared buffers (pH 6–7) and avoid prolonged exposure to light or oxygen. Short-term storage (≤1 month) at -80°C in aliquots is acceptable .
  • Data Contradiction : Some protocols recommend 4°C for short-term storage, but this risks gradual oxidation; inert gas and freezing are preferable for long-term integrity .

Advanced Research Questions

Q. How can researchers reconcile contradictory reports on L-Met-O’s role as an antioxidant vs. pro-oxidant?

  • Experimental Design : Systematically evaluate redox activity using in vitro models (e.g., H₂O₂-induced oxidative stress in macrophages) with controls for cellular reductases (e.g., methionine sulfoxide reductases, Msrs). Measure ROS levels (e.g., DCFDA assay) alongside L-Met-O/Met ratios (via LC-MS) to assess net effects .
  • Key Insight : L-Met-O’s antioxidant activity is context-dependent. In systems with functional MsrA/MsrB, it may act as a redox buffer; in Msr-deficient models, accumulation could exacerbate oxidative damage .

Q. What experimental strategies are optimal for studying L-Met-O’s role in macrophage polarization?

  • Methodological Answer : Use primary bone marrow-derived macrophages (BMDMs) or THP-1 cells treated with L-Met-O (10–100 µM) under M1-polarizing conditions (e.g., LPS/IFN-γ). Assess polarization via qPCR (e.g., TNF-α, IL-1β for M1; Arg1, CD206 for M2) and flow cytometry (surface markers). Include Msr inhibitors (e.g., selenocompounds) to isolate L-Met-O-specific effects .
  • Data Challenge : Contradictory findings may arise due to variability in cell type, Msr expression, or L-Met-O purity (>98% HPLC-grade recommended) .

Q. How can researchers assess the activity of this compound reductases (Msrs) in vitro?

  • Protocol : Prepare a reaction mix containing MsrA/MsrB, NADPH, thioredoxin reductase, and L-Met-O (1–5 mM). Monitor Met regeneration via HPLC or a coupled assay measuring NADPH oxidation at 340 nm. Include DTT-free conditions to avoid non-enzymatic reduction artifacts .
  • Advanced Tip : Use isotopically labeled L-Met-O (e.g., ¹³C-Met-O) to track stereospecific reduction (MsrA for S-sulfoxide, MsrB for R-sulfoxide) .

Q. What are best practices for mitigating L-Met-O degradation in radiolabeled studies (e.g., ¹¹C-MET)?

  • Stabilization Strategy : Add 100 ppm ascorbate to the formulation buffer to inhibit oxidation. Confirm purity via radio-HPLC immediately post-synthesis and monitor sulfoxide formation over time (retention time shifts). Use anaerobic handling techniques for prolonged stability .
  • Validation : Compare PET imaging data with/without ascorbate to ensure metabolite integrity .

Data Contradiction and Resolution

Q. How should discrepancies in L-Met-O’s reported toxicity profiles be addressed?

  • Analysis : Murine studies show acute toxicity (LD₅₀ = 4 g/kg, intraperitoneal) and developmental anomalies at 3.5 g/kg . However, in vitro assays often use ≤1 mM doses without cytotoxicity. Resolve discrepancies by:

  • Conducting dose-response studies across models (e.g., primary cells vs. immortalized lines).
  • Validating purity (HPLC) to exclude contaminants (e.g., methionine sulfone) .

Methodological Tables

Parameter Recommendation Evidence Source
Purity Validation≥98% via HPLC with UV/MS detection
In Vivo Dosing (Mice)≤100 mg/kg to avoid toxicity; adjust for Msr activity
Redox Activity AssayNADPH-coupled assay + thioredoxin system
Stability in Solution-80°C, ascorbate (100 ppm), anaerobic storage

Key Research Gaps

  • Stereochemical Specificity : Few studies differentiate between L-Met-O diastereomers (S- vs. R-sulfoxide), which have distinct reductase affinities .
  • Cross-Species Variability : Msr expression varies significantly between models (e.g., E. coli vs. mammalian systems), complicating translational extrapolation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.